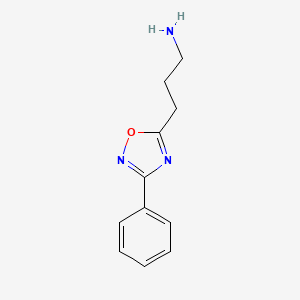

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Descripción general

Descripción

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine: is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a phenyl group and an amine group attached to a propyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride . The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Análisis De Reacciones Químicas

Cyclocondensation of O-Acylamidoximes

-

Reaction : O-Acylamidoximes undergo base-mediated cyclization to form 1,2,4-oxadiazoles.

-

Conditions :

-

Example :

Oxidative Cyclization

-

Mechanism :

Reactivity of the Amine Group

The primary amine (−CH₂CH₂CH₂NH₂) participates in nucleophilic reactions:

Acylation

-

Reagents : Acyl chlorides or anhydrides.

-

Product : Amides (e.g., 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-alkylpropanamide ) .

-

Conditions : Room temperature in dichloromethane (DCM) with TEA .

Schiff Base Formation

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide).

-

Product : Secondary or tertiary amines.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits moderate aromaticity and undergoes:

Electrophilic Substitution

Ring-Opening Reactions

Biological Activity and Derivatization

While not a direct chemical reaction, the compound’s bioactivity informs its derivatization:

-

Antibacterial Modifications : Introduction of electron-withdrawing groups (e.g., −NO₂) enhances activity .

-

Anti-inflammatory Derivatives : Peptidomimetic side chains reduce genotoxicity .

Table 1: Synthetic Conditions for 1,2,4-Oxadiazoles

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | KOH (1.0 eq), DMSO, RT, 10 min | 98 | |

| Oxidative Cyclization | NBS/DBU, DMF, RT, 5 h | 54–84 | |

| Microwave-Assisted | MW, 150°C, 20 min | 85–90 |

Table 2: Functionalization of the Amine Group

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetylpropanamide derivative | Drug intermediates |

| Schiff Base | Benzaldehyde | Imine conjugate | Antimicrobial agents |

| Alkylation | Methyl iodide | N-Methyl derivative | Bioactivity studies |

Stability and Tautomerism

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that derivatives of oxadiazole compounds exhibit significant activity against inflammation and pain. For example, the synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine derivatives has been linked to enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study:

In a study evaluating oxadiazole derivatives for their analgesic effects using the acetic acid-induced writhing model in mice, several compounds demonstrated superior efficacy compared to standard treatments like acetylsalicylic acid .

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess significant antibacterial and antiviral activities. The structural features of these compounds allow them to interact effectively with microbial targets. For instance, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .

Case Study:

A series of oxadiazole derivatives were tested against various bacterial strains using the agar well diffusion method, revealing substantial inhibition zones compared to control groups .

Fluorescent Probes in Biological Imaging

Due to their unique electronic properties, oxadiazole compounds are being explored as fluorescent probes for biological imaging applications. Their ability to emit light upon excitation makes them suitable for tracking biological processes in real-time .

Case Study:

Recent studies have focused on synthesizing oxadiazole-based fluorescent probes that can be used in cellular imaging techniques. These probes have shown potential in detecting specific biomolecules within living cells .

Organic Light Emitting Diodes (OLEDs)

The photophysical properties of this compound make it a candidate for use in OLED technology. Its ability to emit light efficiently can be harnessed in the development of high-performance OLEDs.

Case Study:

Research has demonstrated that incorporating oxadiazole derivatives into OLED matrices enhances device efficiency and stability .

Polymer Chemistry

Oxadiazole compounds are also utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials find applications in coatings and advanced composite materials.

Mecanismo De Acción

The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets enhances its binding affinity and specificity.

Comparación Con Compuestos Similares

- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

- 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

Uniqueness: Compared to similar compounds, 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine stands out due to the presence of the amine group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities .

Actividad Biológica

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine, with a CAS number of 41470-96-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and antitumor activities, supported by data tables and case studies.

The molecular formula of this compound is with a molecular weight of 203.24 g/mol. Its structure features an oxadiazole ring, which is known for its pharmacological relevance.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit potent antimicrobial properties. For instance, a study evaluated various oxadiazole compounds and found that those similar to this compound demonstrated significant antibacterial activity against common pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| 3a | 750 µg/mL | Antibacterial |

| 3b | 500 µg/mL | Antifungal |

| 3f | 250 µg/mL | Antimicrobial |

The MIC values suggest that modifications in the phenyl group can enhance the antimicrobial efficacy of these compounds .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. Compounds derived from oxadiazoles have shown varying degrees of radical scavenging ability.

| Compound | Scavenging Activity (%) at 25 µM |

|---|---|

| Ascorbic Acid | 76.0 |

| 3e | 32.0 |

| 3f | 87.3 |

These results indicate that certain derivatives can effectively neutralize free radicals, suggesting therapeutic potential in oxidative stress-related conditions .

Antitumor Activity

The antitumor effects of oxadiazole derivatives have been explored in various cancer cell lines. For example, compounds similar to this compound were tested against HCT116 and PC3 cell lines.

| Compound | IC50 (µM) against HCT116 | IC50 (µM) against PC3 |

|---|---|---|

| 2b | 13.62 | - |

| 2c | - | 21.74 |

The findings indicate that modifications in the chemical structure significantly influence the cytotoxicity against cancer cells .

Case Studies

A recent study documented the synthesis and biological evaluation of various oxadiazole derivatives including those related to 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amines. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring could enhance both the antimicrobial and antitumor activities .

Propiedades

IUPAC Name |

3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDXBTKBFYIKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497215 | |

| Record name | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41470-96-6 | |

| Record name | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.